molecular formula C18H22N4O5S B2823064 (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone CAS No. 2034488-49-6

(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone

Cat. No. B2823064
CAS RN: 2034488-49-6
M. Wt: 406.46
InChI Key: NYJBYPIUWZUMLV-UHFFFAOYSA-N
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Description

(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone is a useful research compound. Its molecular formula is C18H22N4O5S and its molecular weight is 406.46. The purity is usually 95%.
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Scientific Research Applications

PARP1 Inhibition for Anticancer Therapy

Poly (ADP-ribose) polymerase 1 (PARP1) is a crucial enzyme involved in DNA repair processes, particularly single-strand DNA break repair. Inhibiting PARP1 has gained attention as a potential strategy for cancer therapy. Researchers have explored the use of compounds derived from (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone in this context . Notably, compound 4 (2,3-dihydro-1,4-benzodioxine-5-carboxamide) emerged as a lead inhibitor. Further chemical modifications led to the discovery of (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxamide as the most potent PARP1 inhibitor from this series.

B-Raf Kinase Inhibition

The compound’s structure contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety. Researchers have explored derivatives of this compound as inhibitors of B-Raf kinase, a key player in cell signaling pathways. These inhibitors may have applications in cancer treatment and other diseases .

Anti-Cancer Properties

The α,β-enone functionality in the compound has been modified to synthesize five-membered heterocycles, including pyrazoles, isoxazoles, and oxazoles. These derivatives have shown significant anti-cancer activity . Further exploration of the compound’s structure could reveal additional anti-cancer properties.

Asymmetric Intramolecular Aryl C–O Bond Formation

Researchers have used a palladium-catalyzed asymmetric intramolecular O-arylation strategy based on the compound’s structure. This approach enables the formation of important (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanols. Such reactions hold promise for synthetic chemistry and drug development .

Crystallography Studies

The crystal structure of a related compound, (E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide) , has been reported. Crystallography studies provide valuable insights into molecular conformations and interactions, aiding drug design and optimization .

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O5S/c1-20-12-14(11-19-20)28(24,25)22-8-4-7-21(9-10-22)18(23)17-13-26-15-5-2-3-6-16(15)27-17/h2-3,5-6,11-12,17H,4,7-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJBYPIUWZUMLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone

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